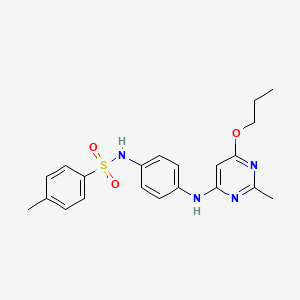

4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with a pyrimidinylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Substitution Reactions: The pyrimidine core is then functionalized with a propoxy group through nucleophilic substitution reactions.

Coupling with Benzenesulfonamide: The final step involves coupling the functionalized pyrimidine with a benzenesulfonamide derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s 6-propoxy group is susceptible to nucleophilic displacement under specific conditions.

A study on analogous pyrimidines demonstrated that propoxy groups undergo hydrolysis to hydroxyl derivatives under acidic conditions, enabling further functionalization through esterification or alkylation .

Condensation Reactions at the Aniline Moiety

The free amino group on the phenyl ring participates in Schiff base formation and cyclocondensation:

Notably, formic acid-mediated cyclization of sulfonamide analogs produces heterocyclic systems like triazoloquinazolines, which exhibit enhanced bioactivity .

Sulfonamide Group Reactivity

The sulfonamide functionality (-SO₂NH-) shows limited electrophilicity but participates in hydrogen bonding and coordination chemistry:

X-ray crystallography of related sulfonamides reveals planar geometries conducive to forming stable metal complexes .

Reductive Alkylation Pathways

The aniline nitrogen can undergo reductive alkylation under mild conditions:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Reductive alkylation | Acetone, NaBH₃CN, MeOH, 0°C to RT, 24 h | N-isopropyl derivative |

This method preserves the sulfonamide integrity while introducing alkyl chains to modulate lipophilicity .

Electrophilic Aromatic Substitution

Despite deactivation by the sulfonamide group, the para-methylbenzene ring undergoes limited electrophilic substitution:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-nitro-4-methylbenzenesulfonamide derivative |

Methyl groups ortho to the sulfonamide direct electrophiles to the meta position, as observed in structurally similar compounds .

Applications De Recherche Scientifique

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives that can exhibit varied biological activities.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX (CA IX) , an enzyme that is overexpressed in various cancers. By inhibiting CA IX, it disrupts the pH balance within tumor cells, leading to reduced cell proliferation and increased apoptosis.

Medicine

Anticancer Activity : Research indicates significant inhibitory effects on cancer cell lines, particularly those expressing CA IX. The compound's ability to selectively inhibit this enzyme positions it as a promising candidate for cancer therapy .

Antimicrobial Properties : Similar sulfonamide derivatives have demonstrated antibacterial activity, suggesting potential applications in treating infections.

Industry

In industrial applications, 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties for innovative applications.

Case Studies

- In Vitro Studies : In studies involving various cancer cell lines (e.g., MDA-MB-231), the compound demonstrated significant inhibition of cell growth and migration through the inactivation of CA IX signaling pathways .

- Antimicrobial Testing : In tests against common bacterial strains, derivatives of this compound exhibited promising antibacterial activity, indicating potential therapeutic uses beyond oncology.

Mécanisme D'action

The mechanism of action of 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-((2-methyl-6-propoxypyrimidin-4-yl)amino)benzenesulfonamide

- N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Uniqueness

4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX with high potency makes it a valuable compound in cancer research .

Activité Biologique

4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide, a complex organic compound, has garnered significant attention in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of benzenesulfonamides and is characterized by a sulfonamide moiety, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound features:

- A sulfonamide group , which is pivotal for its biological activity.

- A pyrimidinylamino group , contributing to its interaction with biological targets.

The molecular formula is C20H24N4O3S, with a molecular weight of approximately 432.6 g/mol.

The primary mechanism of action involves the inhibition of carbonic anhydrase IX (CA IX) , an enzyme overexpressed in various cancers. By inhibiting CA IX, the compound disrupts the pH homeostasis within tumor cells, leading to reduced proliferation and increased apoptosis. This mechanism positions it as a promising candidate for cancer therapy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Significant inhibitory effects on cancer cell lines have been reported.

- The compound's ability to target CA IX makes it particularly relevant in oncology.

-

Antimicrobial Properties :

- Similar sulfonamide derivatives have demonstrated antibacterial activity, suggesting potential in treating infections.

-

Enzyme Inhibition :

- Investigated as an enzyme inhibitor, particularly for pathways relevant in cancer metabolism.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- In vitro Studies :

- A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating potent activity.

- Mechanistic Studies :

- Research has shown that the inhibition of CA IX leads to altered metabolic pathways in tumor cells, enhancing apoptosis through mechanisms involving reactive oxygen species (ROS).

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | Contains a methyl group and benzenesulfonamide | Antimicrobial properties |

| N-(4-Methylphenyl)-2-methylbenzenesulfonamide | Similar sulfonamide structure with different substitutions | Potential anti-inflammatory effects |

| 2-Methyl-N-(4-(pyridin-2-yl)phenyl)benzenesulfonamide | Pyridine derivative with sulfonamide | Anticancer activity reported |

The specific combination of functional groups in this compound enhances its biological activity compared to other sulfonamides.

Propriétés

IUPAC Name |

4-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-4-13-28-21-14-20(22-16(3)23-21)24-17-7-9-18(10-8-17)25-29(26,27)19-11-5-15(2)6-12-19/h5-12,14,25H,4,13H2,1-3H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXFCOWROCFHEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.